molecular formula C14H24N2O2 B6194805 tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate CAS No. 2680534-60-3

tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate

Cat. No.: B6194805
CAS No.: 2680534-60-3
M. Wt: 252.4
InChI Key:
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Description

tert-Butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate: is a synthetic organic compound characterized by the presence of a bicyclo[1.1.1]pentane core, a piperazine ring, and a tert-butyl ester group. This compound is of interest due to its unique structural features, which impart distinct chemical and physical properties, making it valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Bicyclo[1.1.1]pentane Core: This step often starts with the preparation of bicyclo[1.1.1]pentane derivatives through [2+2] cycloaddition reactions or other ring-closing methodologies.

    Attachment of the Piperazine Ring: The bicyclo[1.1.1]pentane core is then functionalized to introduce a reactive group that can undergo nucleophilic substitution with piperazine.

    Esterification: The final step involves the esterification of the piperazine derivative with tert-butyl chloroformate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclo[1.1.1]pentane core, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the piperazine ring or the ester group, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate is used as a building block for the synthesis of complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel materials.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a bioisostere, which can mimic the properties of other functional groups in drug design. Its rigid structure and three-dimensionality can enhance the potency, selectivity, and pharmacokinetic profiles of therapeutic agents.

Industry

In the industrial sector, this compound is utilized in the development of advanced materials, including polymers and coatings, due to its stability and unique physical properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate involves its interaction with molecular targets through its bicyclo[1.1.1]pentane core and piperazine ring. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The compound’s rigid structure allows for precise binding to target proteins, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-{bicyclo[1.1.1]pentan-1-yl}carbamate
  • tert-Butyl 4-{bicyclo[1.1.1]pentan-1-yl}amine

Uniqueness

Compared to similar compounds, tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate stands out due to the presence of the piperazine ring, which imparts additional chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

2680534-60-3

Molecular Formula

C14H24N2O2

Molecular Weight

252.4

Purity

95

Origin of Product

United States

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